5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Description
This compound belongs to the imidazolidinone class, characterized by a five-membered heterocyclic core containing nitrogen and sulfur atoms. The 3,4-dihydroxyphenyl (catechol) substituent at position 5 and a phenyl group at position 3 contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
5-[(3,4-dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-13-7-6-10(9-14(13)20)8-12-15(21)18(16(22)17-12)11-4-2-1-3-5-11/h1-9,19-20H,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLXAOKJWRWHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a phenolic moiety and an imidazolidinone core. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur heteroatoms that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups in the 3,4-dihydroxyphenyl moiety contributes to its ability to scavenge free radicals.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, particularly leukemia and breast cancer.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and beta-secretase, which are relevant in neurodegenerative diseases like Alzheimer's.
The mechanisms through which this compound exerts its effects include:
- Free Radical Scavenging : The compound's antioxidant properties help mitigate oxidative stress by neutralizing reactive oxygen species (ROS).
- Enzyme Binding : Molecular docking studies suggest that it binds effectively to the active sites of AChE and beta-secretase, potentially altering their activity and leading to therapeutic effects in neurodegenerative conditions.
Table 1: Cytotoxicity Against Cancer Cell Lines
Table 2: Enzyme Inhibition Potency
Case Studies
-
Cytotoxic Evaluation :
A study conducted on various human tumor cell lines demonstrated that the compound exhibited selective toxicity, particularly against leukemia cells. The findings indicated a significant correlation between structural modifications and increased cytotoxicity levels, suggesting potential for further development as an anticancer agent . -
Neuroprotective Effects :
In an experimental model for Alzheimer's disease, this compound was tested for its ability to inhibit AChE and beta-secretase. The results showed promising inhibition rates that could lead to reduced amyloid plaque formation in neuronal cultures .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure is shared with several derivatives, but substituent variations significantly alter properties. Key analogs include:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Key Substituents (Positions) | Core Heterocycle |
|---|---|---|---|
| Target: 5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | C₁₆H₁₂N₂O₃S | 3,4-dihydroxyphenyl (5), phenyl (3) | Imidazolidinone (S at C2) |
| CID 5677992: 5-[(4-chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one | C₁₆H₉Cl₃N₂OS | 4-chlorophenyl (5), 2,3-dichlorophenyl (3) | Imidazolidinone (S at C2) |
| CID 5680201: 5-[(2,3-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one | C₁₇H₁₂Cl₂N₂OS | 2,3-dichlorophenyl (5), 4-methylphenyl (3) | Imidazolidinone (S at C2) |
| (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | C₂₁H₂₀N₂O₃S₂ | 3,4-dimethoxyphenyl (5), 2,3-dimethylphenyl (3) | Thiazolidinone (S at C2) |
Key Observations :
- Heterocycle Modifications: Thiazolidinone derivatives (e.g., the dimethoxyphenyl analog) introduce additional sulfur atoms, altering ring strain and electronic conjugation. The imidazolidinone core in the target compound may offer better hydrogen-bonding capacity due to the NH group .
Physicochemical and Electronic Properties
Table 2: Calculated and Experimental Properties
| Property | Target Compound | CID 5677992 | CID 5680201 | Thiazolidinone Analog |
|---|---|---|---|---|
| LogP (Predicted) | 2.1 (moderate polarity) | 3.8 (high lipophilicity) | 3.5 | 3.2 |
| Solubility (mg/mL) | ~0.5 (aqueous) | <0.1 | <0.1 | 0.2 |
| UV-Vis λmax (nm) | 320 (broad) | 290 | 295 | 310 |
| Redox Activity | High (catechol moiety) | Low | Low | Moderate (dimethoxy group) |
Analysis :
- The target compound’s catechol group lowers logP and increases aqueous solubility relative to chlorinated analogs. Its UV-Vis absorption is redshifted compared to chlorinated derivatives due to extended conjugation .
Key Findings :
- The target compound’s catechol group aligns with known bioactive molecules (e.g., 3,4-diHPV in ) that influence enzyme systems like soluble epoxide hydrolase (sEH) . However, its imidazolidinone core may confer distinct target selectivity compared to valerolactones or thiazolidinones.
Preparation Methods
Synthesis of 3-Phenyl-2-sulfanylideneimidazolidin-4-one Core
- Starting materials: Phenyl-substituted hydantoins or imidazolidinones.
- Thiation: The carbonyl group at position 2 is converted to a thiocarbonyl (C=S) using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) under reflux conditions in an inert solvent like toluene or xylene.
- Reaction conditions: Typically reflux for several hours (4–8 h) to ensure complete thiation.
- Purification: Recrystallization or chromatographic methods to isolate the thione intermediate.
Preparation of 3,4-Dihydroxybenzylidene Intermediate
- Starting material: 3,4-Dihydroxybenzaldehyde is commercially available or can be synthesized via oxidation of corresponding phenolic precursors.
- Protection (optional): Due to the sensitivity of hydroxyl groups, protection (e.g., methylation) may be employed during certain steps, followed by deprotection after condensation.
Condensation to Form 5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
- Method: The thiated imidazolidin-4-one core is condensed with 3,4-dihydroxybenzaldehyde in the presence of a base or acid catalyst.
- Solvents: Common solvents include ethanol, methanol, or acetic acid.
- Catalysts: Piperidine, triethylamine, or acetic acid can catalyze the condensation.
- Temperature: Mild heating (50–80°C) for several hours (2–6 h) promotes formation of the methylidene linkage.
- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Isolation: The product precipitates upon cooling or is extracted and purified by recrystallization or column chromatography.
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 3-Phenylimidazolidin-4-one | Lawesson’s reagent, reflux in toluene | 3-Phenyl-2-sulfanylideneimidazolidin-4-one |
| 2 | 3,4-Dihydroxybenzaldehyde | — | 3,4-Dihydroxybenzaldehyde (starting aldehyde) |
| 3 | Thiated imidazolidin-4-one + aldehyde | Ethanol, piperidine, 60°C, 4 h | This compound |
Analytical and Research Findings on Preparation
- Yield: Reported yields for the condensation step typically range from 65% to 85%, depending on purity of starting materials and reaction optimization.
- Purity: Characterization by NMR (1H and 13C), IR spectroscopy (notably C=S stretch near 1200–1300 cm⁻¹), and mass spectrometry confirms the structure.
- Stability: The compound exhibits moderate thermal stability; care is taken to avoid prolonged exposure to high temperatures to prevent decomposition.
- Solubility: Moderate solubility in organic solvents such as DMSO, ethanol, and methanol facilitates purification and analysis.
Notes on Variations and Optimization
- Protecting groups: Hydroxyl groups on the 3,4-dihydroxyphenyl ring may be temporarily protected (e.g., as methyl ethers) to improve reaction selectivity and yield, followed by demethylation.
- Catalyst choice: Acidic catalysts can accelerate condensation but may cause side reactions; basic catalysts are preferred for milder conditions.
- Reaction monitoring: Use of in situ NMR or HPLC allows optimization of reaction time and conditions to maximize yield and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Core thiation reagent | Lawesson’s reagent or P4S10 | Reflux in toluene/xylene |
| Condensation catalyst | Piperidine or triethylamine | Mild base preferred |
| Solvent | Ethanol, methanol, or acetic acid | Solubility and reactivity balance |
| Temperature | 50–80°C | Avoid overheating |
| Reaction time | 2–8 hours | Monitored by TLC/HPLC |
| Yield | 65–85% | Dependent on purity and conditions |
| Purification | Recrystallization, chromatography | Ensures high purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
